Field: Biotechnology
Application: It’s used in the microbial synthesis of ethyl ®-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate
Method: The process involves the use of whole cells of Saccharomyces uvarum SW-58 in an aqueous-organic solvent biphasic system Several factors such as reaction pH, temperature, shaking speed, volume ratio of the aqueous phase to the organic phase and ratio of biomass/substrate were investigated.
Results: Under optimal conditions, 85.0% of conversion and 85.2% of enantiomeric excess were achieved.
Field: Organic Chemistry
Application: The compound is used in cyclocondensation reactions.
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate, with the chemical formula C7H11F3O3 and CAS registry number 649-67-2, is a colorless liquid that belongs to the family of trifluoromethyl-containing compounds. This compound is characterized by the presence of a hydroxyl group and a trifluoromethyl group, which contribute to its unique chemical properties. It is primarily used in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to introduce fluorine into organic molecules .
There is no current information available on the specific mechanism of action of ETFHMB. It's unknown if it plays any role in biological systems or interacts with other compounds.
The biological activity of ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its effects on specific enzymes. The presence of the trifluoromethyl group may enhance its bioactivity by influencing lipophilicity and metabolic stability .
Several methods exist for synthesizing ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate:
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate finds applications in various fields:
Studies on the interactions of ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate with biological systems have shown promising results. The compound's ability to interact with various enzymes suggests potential therapeutic applications. Additionally, its reactivity allows it to participate in drug design processes where specific interactions are crucial for efficacy .
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl 3-hydroxybutyrate | C6H12O3 | Lacks trifluoromethyl group; less lipophilic |
Ethyl 2-hydroxy-2-methylpropanoate | C6H12O3 | Different position of hydroxy group |
Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | Similar structure but without trifluoromethyl group |
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate is unique due to its trifluoromethyl group, which significantly alters its chemical reactivity and biological activity compared to these similar compounds. This feature enhances its utility in pharmaceutical and agrochemical applications where fluorination is advantageous .
The synthesis of fluorinated organic compounds gained momentum in the mid-20th century with the advent of trifluoroacetic acid derivatives as key reagents. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate emerged as a specialized intermediate during the 1990s, driven by demand for enantiomerically pure fluorinated building blocks in drug discovery. Early methods relied on acid-catalyzed esterification of 3-hydroxy-3-methyl-4,4,4-trifluorobutyric acid, but advancements in catalytic asymmetric synthesis and enzymatic reduction later enabled stereochemical control. The compound’s development parallels broader trends in organofluorine chemistry, where trifluoromethyl groups are leveraged to enhance metabolic stability and lipophilicity in bioactive molecules.
IUPAC Name: Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate
Molecular Formula: C₇H₁₁F₃O₃
Molecular Weight: 200.16 g/mol
Structural Features:
Synonyms:
The compound’s stereochemistry at C3 is critical for applications requiring chiral specificity, such as pharmaceutical intermediates.
The trifluoromethyl group’s strong electron-withdrawing effect stabilizes adjacent functional groups while increasing lipid solubility, a property exploited in drug design. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate serves as:
Its versatility stems from the reactivity of the hydroxyl and ester groups, which undergo transformations such as oxidation, acylation, and nucleophilic substitution.
Recent studies focus on optimizing synthetic routes and expanding applications:
These advances highlight the compound’s role in addressing challenges in stereoselective fluorination and bioconjugation.